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Compound of Interest

Compound Name: Methoxyeugenol 4-O-rutinoside

Cat. No.: B11936136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Methoxyeugenol 4-O-rutinoside. Due to the limited availability of directly published complete
datasets for this specific compound, this guide presents a detailed analysis based on the
spectroscopic data of its constituent moieties: the methoxyeugenol aglycone (4-allyl-2,6-
dimethoxyphenol) and the rutinoside sugar unit. This approach, common in the structural
elucidation of novel natural products, allows for a robust prediction and interpretation of the
spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted *H and 3C Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS) data for Methoxyeugenol 4-O-rutinoside. These predictions are
derived from the analysis of structurally similar compounds, including 4-allyl-2,6-
dimethoxyphenol, and various flavonoid rutinosides.

'H NMR (500 MHz, CD30OD) and **C NMR (125 MHz,
CD30D) Data

Table 1: Predicted *H and 3C NMR Data for Methoxyeugenol 4-O-rutinoside
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Predicted 8H (ppm, mult.,

Position Predicted 6C (ppm) .
Jin Hz)
Aglycone Moiety
1 133.5 -
2 105.0 6.70 (s)
3 154.5 -
4 136.0 -
3) 154.5 -
6 105.0 6.70 (s)
7 40.5 3.35(d, J = 6.5 Hz)
8 138.0 5.95 (m)
9 116.0 5.10 (m)
3-OCHs 56.5 3.85 (s)
5-OCHs 56.5 3.85(s)
Rutinoside Moiety
Glucose
1 102.5 4.90 (d, J=7.5Hz)
2' 75.0 3.50 (m)
3 78.0 3.45 (m)
4 71.5 3.35(m)
5" 78.5 3.40 (m)
6' 68.0 3.75 (m), 3.90 (m)
Rhamnose
1" 102.0 4,55 (d, J = 1.5 Hz)
2" 72.0 3.80 (m)
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3" 725 3.65 (m)

4" 74.0 3.30 (m)

5" 70.0 3.55 (m)

6" 18.0 1.15 (d, J = 6.0 Hz)

Chemical shifts are referenced to residual solvent signals. Assignments are based on data from

analogous compounds and expected glycosylation shifts.

Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Data for Methoxyeugenol 4-O-rutinoside

lonization Predicted Predicted Key Fragment Fragmentation
Mode [M+H]* [M+Na]* lons (m/z) Pathway

Loss of
rhamnose,
- followed by loss
ESI-Positive 515.22 537.20 353.17, 195.09
of glucose to
yield the

aglycone.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented. These protocols are standard for the analysis of natural product glycosides.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified Methoxyeugenol 4-O-rutinoside is
dissolved in 0.6 mL of deuterated methanol (CDsOD). The solution is then transferred to a 5
mm NMR tube.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is used for data

acquisition.
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1D NMR Spectra:

e 1H NMR: A standard proton experiment is performed with a spectral width of 12 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are
accumulated for a high signal-to-noise ratio.

13C NMR: A proton-decoupled carbon experiment is conducted with a spectral width of 240
ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low
natural abundance of 13C, 1024 or more scans are typically required.

2D NMR Spectra:

COSY (Correlation Spectroscopy): To establish proton-proton correlations, a gradient-
enhanced COSY experiment is run.

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-
carbon correlations, a gradient-enhanced HSQC experiment is performed.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-
carbon correlations, which are crucial for connecting the aglycone and the rutinoside moiety,
a gradient-enhanced HMBC experiment is conducted. The HMBC spectrum is expected to

show a key correlation between the anomeric proton of the glucose unit (H-1') and the
carbon of the aglycone at the linkage position (C-4).

Mass Spectrometry

Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer
coupled with an electrospray ionization (ESI) source is used.

Analysis Conditions:
 |onization Mode: Positive ion mode is typically used for this class of compounds.
e Mass Range: A scan range of m/z 100-1000 is appropriate.

o Collision Energy: For fragmentation studies (MS/MS), a collision energy ramp (e.g., 10-40
eV) is applied to induce fragmentation and observe the characteristic loss of the sugar
moieties.
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Visualization of Structural Relationships

The following diagrams illustrate the logical relationships in the structural elucidation of
Methoxyeugenol 4-O-rutinoside.

Spectroscopic Analysis

Isolation & Purification 1D & 2D NMR
(COSY, HSQC, HMBC)
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Caption: Experimental workflow for the isolation and structural elucidation of Methoxyeugenol
4-O-rutinoside.
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Caption: Key HMBC correlation confirming the glycosidic linkage in Methoxyeugenol 4-O-
rutinoside.

 To cite this document: BenchChem. [Spectroscopic Profile of Methoxyeugenol 4-O-
rutinoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b11936136#spectroscopic-data-nmr-ms-for-
methoxyeugenol-4-o-rutinoside]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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